Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate
Overview
Description
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate is an organic compound with the molecular formula C12H13ClO4 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorophenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions with an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenoxy)butanoic acid.
Reduction: Formation of ethyl 4-(4-chlorophenoxy)-3-hydroxybutanoate.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenoxy)-3-oxobutanoate
- Ethyl 4-(4-fluorophenoxy)-3-oxobutanoate
- Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
Uniqueness
Ethyl 4-(4-chlorophenoxy)-3-oxobutanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated or fluorinated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenoxy)-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-12(15)7-10(14)8-17-11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLRHDAZDZLFDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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